Molecular Structure and Physicochemical Differentiation from Primary Amine Analogs
The defining structural feature of N-methyl-1-pyrazin-2-ylpropan-2-amine (CAS 937642-61-0) is its secondary amine N-methyl group, which differentiates it from the primary amine analog 1-(pyrazin-2-yl)propan-2-amine (CAS 885275-33-2) . This substitution results in a higher molecular weight (151.21 g/mol vs. 137.18 g/mol for the primary amine analog) and an increased number of rotatable bonds (3 vs. 2), which impacts molecular flexibility and potential binding conformations [1]. The presence of the N-methyl group also alters the compound's basicity and hydrogen-bonding capacity, providing one hydrogen bond donor (vs. two for the primary amine) and three hydrogen bond acceptors [2]. These differences are critical when designing molecules for specific receptor or enzyme binding pockets.
| Evidence Dimension | Molecular Weight and Rotatable Bonds |
|---|---|
| Target Compound Data | MW: 151.21 g/mol; Rotatable Bonds: 3; H-Bond Donors: 1 |
| Comparator Or Baseline | 1-(Pyrazin-2-yl)propan-2-amine: MW: 137.18 g/mol; Rotatable Bonds: 2; H-Bond Donors: 2 |
| Quantified Difference | MW difference: +14.03 g/mol; Rotatable Bonds difference: +1; H-Bond Donors difference: -1 |
| Conditions | Calculated molecular properties (ChemDraw/standard computational tools) |
Why This Matters
These physicochemical differences dictate solubility, membrane permeability, and target engagement, making the N-methyl compound a distinct entity for SAR studies and lead optimization.
- [1] Chem960. 937642-61-0 (N-methyl-1-pyrazin-2-ylpropan-2-amine). Available at: https://m.chem960.com View Source
- [2] Chem960. 885275-33-2 (1-(Pyrazin-2-yl)propan-2-amine). Available at: https://m.chem960.com View Source
